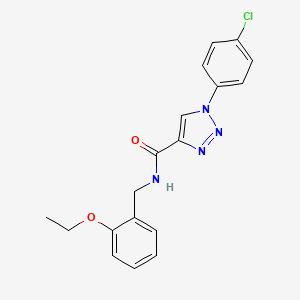
1-(4-chlorophenyl)-N-(2-ethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Structural Analysis
A study presented the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide. These compounds were synthesized and screened for their lipase and α-glucosidase inhibition activities, highlighting the compound's potential in medicinal chemistry for developing new therapeutic agents (Bekircan, Ülker, & Menteşe, 2015). Another study focused on π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, including derivatives similar to the compound , providing insights into the molecular interactions that could influence its properties and applications (Ahmed et al., 2020).
Molecular and Electronic Properties
Research on the molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, including derivatives structurally related to 1-(4-chlorophenyl)-N-(2-ethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide, provides a comprehensive understanding of their properties. These properties are crucial for the development of materials with specific electronic and optical characteristics (Beytur & Avinca, 2021).
Antimicrobial and Antioxidant Activities
A series of semicarbazone-triazole hybrid derivatives were synthesized and their in vitro antioxidant activity tested, showcasing the potential of these compounds, including those structurally related to 1-(4-chlorophenyl)-N-(2-ethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide, as potent antioxidants and antimicrobial agents. This suggests their utility in the development of new pharmaceuticals with enhanced bioactivity (Brahmi et al., 2018).
Corrosion Inhibition
The study on the adsorption behavior of new triazole derivatives as inhibitors for mild steel corrosion in acid media emphasizes the compound's utility in industrial applications, particularly in protecting metals from corrosion. This highlights the versatility of 1-(4-chlorophenyl)-N-(2-ethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide derivatives in both pharmaceutical and industrial fields (Li et al., 2007).
特性
IUPAC Name |
1-(4-chlorophenyl)-N-[(2-ethoxyphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-2-25-17-6-4-3-5-13(17)11-20-18(24)16-12-23(22-21-16)15-9-7-14(19)8-10-15/h3-10,12H,2,11H2,1H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABXXCUFXXXMRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C2=CN(N=N2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

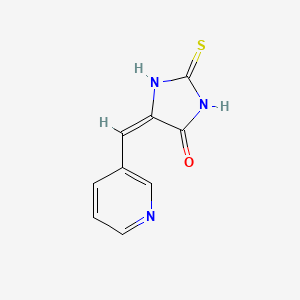
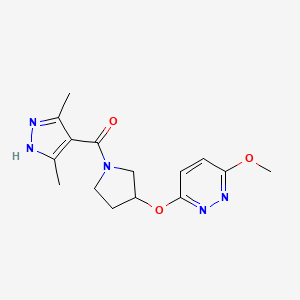
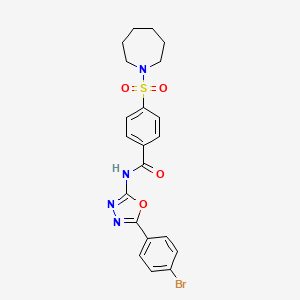
![2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2361903.png)
![4-[(4-chlorophenyl)carbonyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2361905.png)
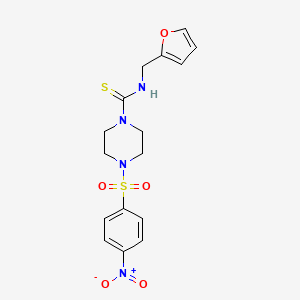
![Methyl 2-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B2361908.png)
![Methyl (E)-4-[1-[2-(ethoxymethyl)-4-methyl-1,3-thiazol-5-yl]ethylamino]-4-oxobut-2-enoate](/img/structure/B2361912.png)
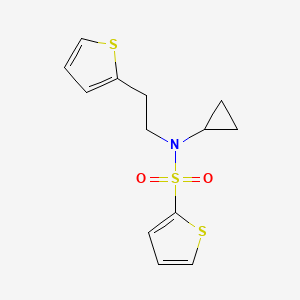
![N-(1-cyanocycloheptyl)-2-{[3-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2361916.png)
![4-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2361917.png)
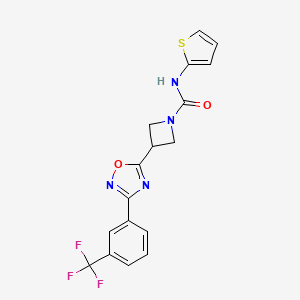

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbutanamide](/img/structure/B2361921.png)